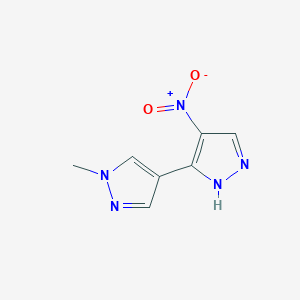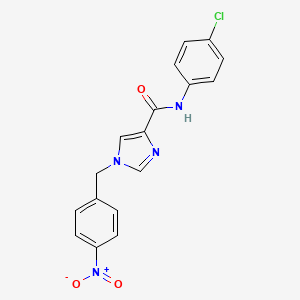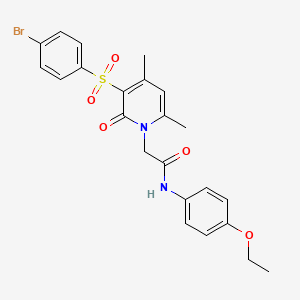![molecular formula C10H15ClN2O2 B2968999 N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411272-01-8](/img/structure/B2968999.png)
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that can be prepared through various methods.
Wirkmechanismus
The mechanism of action of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can reduce inflammation and potentially prevent the development of certain cancers.
Biochemical and Physiological Effects:
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying enzyme kinetics and drug discovery. Additionally, its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs.
However, there are also limitations to the use of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide in lab experiments. Its potency may make it difficult to determine the optimal concentration for experiments. Additionally, its specificity for certain enzymes may limit its usefulness in studying other enzymes or biological pathways.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, research could focus on developing new synthesis methods for N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide that are more efficient or environmentally friendly.
Synthesemethoden
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can be synthesized through several methods. One of the most common methods involves the reaction of 3-tert-butyl-4-chloromethyl-1,2-oxazole with sodium acetate and acetic anhydride. This reaction yields N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-10(2,3)9-7(6-15-13-9)5-12-8(14)4-11/h6H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZMEYZZPVTCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)

![2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2968921.png)


![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)
![[(3-Chlorophenyl)(methylsulfonyl)amino]acetic acid](/img/structure/B2968927.png)

![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)



![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)